(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate
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Overview
Description
(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate is a complex organic compound with the molecular formula C18H22O7S It is known for its unique structural features, which include multiple acetoxy groups and a phenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate typically involves multi-step organic reactions. One common method includes the acetylation of a precursor molecule, such as a hydroxylated oxane derivative, using acetic anhydride in the presence of a catalyst like pyridine. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenylsulfanyl donor reacts with the oxane derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetoxy groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate depends on its specific application. In biological systems, it may interact with cellular targets through its reactive functional groups, leading to various biochemical effects. The phenylsulfanyl group can participate in redox reactions, while the acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding hydroxylated compound .
Comparison with Similar Compounds
Similar Compounds
Phenyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside: Similar in having multiple acetoxy groups and a phenylsulfanyl moiety.
(4,5-Diacetyloxy-2-(2,4,6-tribromophenoxy)oxan-3-yl) acetate: Shares the oxane core structure with different substituents.
Uniqueness
(4,5-Diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
(4,5-diacetyloxy-2-methyl-6-phenylsulfanyloxan-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7S/c1-10-15(23-11(2)19)16(24-12(3)20)17(25-13(4)21)18(22-10)26-14-8-6-5-7-9-14/h5-10,15-18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJGKQRQWRZEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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